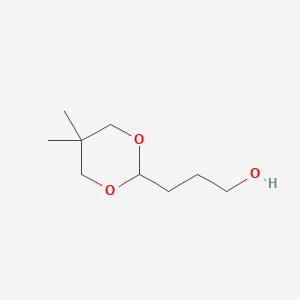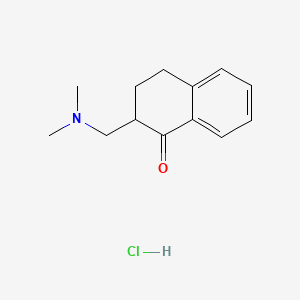
3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole
Descripción general
Descripción
3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ring. The presence of these rings makes it an interesting compound for various chemical and biological applications. The compound’s structure includes a hexyloxy group attached to the thiadiazole ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole typically involves the reaction of 3-chloro-1,2,5-thiadiazole with pyridine derivatives. One common method involves the following steps:
Starting Materials: Sodium (290 mg, 12.5 mmol) and n-butanol (10 ml) are used as the base and solvent, respectively.
Reaction: 3-chloro-1,2,5-thiadiazole (490 mg, 2.5 mmol) is added to the solution and stirred at 25°C for 18 hours.
Workup: The reaction mixture is evaporated, and the residue is dissolved in water and extracted with methylene chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The hexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole-pyridine compounds.
Aplicaciones Científicas De Investigación
3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a muscarinic cholinergic agonist.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. For example, as a muscarinic cholinergic agonist, it can bind to muscarinic receptors and modulate their activity. This interaction can influence various signaling pathways and physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Butoxy-1,2,5-thiadiazol-4-yl)pyridine: Similar structure but with a butoxy group instead of a hexyloxy group.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol: Contains a triazine ring and a hexyloxy group.
Uniqueness
3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole is unique due to its specific combination of a pyridine ring, a thiadiazole ring, and a hexyloxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H17N3OS |
|---|---|
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
3-hexoxy-4-pyridin-3-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C13H17N3OS/c1-2-3-4-5-9-17-13-12(15-18-16-13)11-7-6-8-14-10-11/h6-8,10H,2-5,9H2,1H3 |
Clave InChI |
VJUYUCDQCJLBOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=NSN=C1C2=CN=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-nitro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8536345.png)


![6,7-Dichloro-5-methoxybenzo[b]thiophene](/img/structure/B8536385.png)


